molecular formula C14H19NO5S B7595622 3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid

3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid

Cat. No. B7595622
M. Wt: 313.37 g/mol
InChI Key: UOVRGVMHKJMDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid, also known as HC-067047, is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of sulfonamide compounds and has shown promise as a potential treatment for a variety of conditions.

Mechanism of Action

3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid exerts its effects by inhibiting the activity of the TRPV4 ion channel. This ion channel is involved in the regulation of calcium influx into cells, which plays a key role in the regulation of inflammation. By inhibiting the activity of this channel, this compound reduces calcium influx and thereby reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has been shown to reduce pain in animal models of disease. This is thought to be due to its ability to inhibit the activity of the TRPV4 ion channel, which is involved in the perception of pain.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid is that it has been extensively studied and has a well-understood mechanism of action. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it has only been tested in animal models of disease, and its safety and efficacy in humans have not yet been established.

Future Directions

There are a number of potential avenues for future research on 3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid. One area of interest is its potential use as a treatment for chronic pain conditions. Another area of interest is its potential use as a treatment for inflammatory bowel disease. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-amino-2-hydroxymethyl-1,3-propanediol in the presence of a base. This reaction results in the formation of the intermediate compound, 3-(2-hydroxymethyl-1,3-propanediol)-5-nitrobenzoic acid. This intermediate is then reacted with cyclohexylmethylamine and sulfuryl chloride to yield this compound.

Scientific Research Applications

3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use as a treatment for inflammatory conditions. In particular, this compound has been shown to inhibit the activity of the TRPV4 ion channel, which is involved in the regulation of inflammation. This inhibition has been shown to reduce inflammation in animal models of disease.

properties

IUPAC Name

3-[(2-hydroxycyclohexyl)methylsulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c16-13-7-2-1-4-11(13)9-15-21(19,20)12-6-3-5-10(8-12)14(17)18/h3,5-6,8,11,13,15-16H,1-2,4,7,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVRGVMHKJMDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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